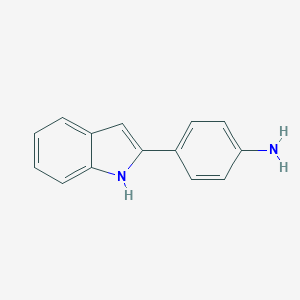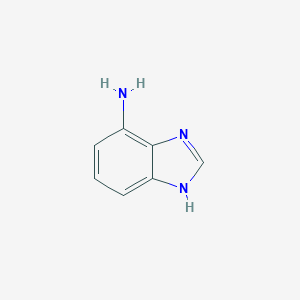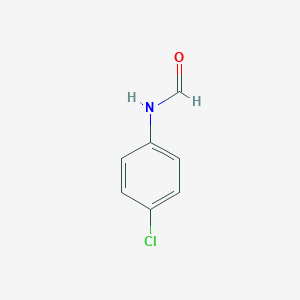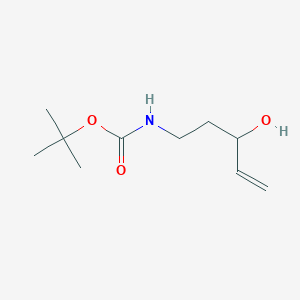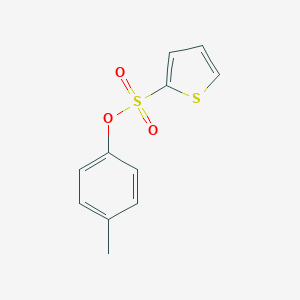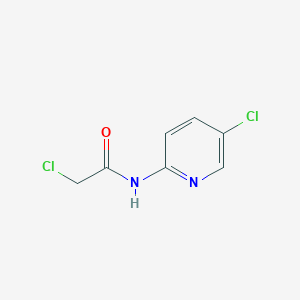
2-氯-N-(5-氯吡啶-2-基)乙酰胺
描述
2-chloro-N-(5-chloropyridin-2-yl)acetamide is a chemical compound with the CAS Number: 90931-33-2 . It has a molecular weight of 205.04 . The IUPAC name for this compound is 2-chloro-N-(5-chloro-2-pyridinyl)acetamide .
Synthesis Analysis
The synthesis of 2-chloro-N-(5-chloropyridin-2-yl)acetamide involves the use of 5-chloropyridin-2-amine and 2-bromo-1-(4-nitrophenyl)ethanone in a multi-step protocol .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6Cl2N2O/c8-3-7(12)11-6-2-1-5(9)4-10-6/h1-2,4H,3H2,(H,10,11,12) . The compound has a topological polar surface area of 42 Ų and a complexity of 166 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 205.04 g/mol . It has a rotatable bond count of 2 and a hydrogen bond donor count of 1 . The compound has a melting point of 135-139°C .科学研究应用
Synthesis of Metal Complexes
2-chloro-N-(5-chloropyridin-2-yl)acetamide: has been utilized in the synthesis of metal complexes, particularly with transition metals like Co(II), Ni(II), and Cu(II) . These complexes are synthesized and characterized using techniques such as elemental analysis, FTIR, and 1H-NMR. They exhibit interesting thermal decomposition properties and electrochemical behaviors, which are essential for understanding the stability and reactivity of these compounds in various conditions.
Antioxidant Activity
The metal complexes derived from this compound have been screened for their antioxidant activities . Antioxidants are crucial in preventing oxidative stress, which can lead to cell damage and various diseases. The ability of these complexes to scavenge free radicals is measured using assays like DPPH and ABTS, providing insights into their potential therapeutic applications.
Anti-Fibrosis Activity
Derivatives of 2-chloro-N-(5-chloropyridin-2-yl)acetamide have shown promising anti-fibrotic activities . Fibrosis is a pathological condition characterized by excessive tissue scarring, and these compounds have been evaluated against immortalized rat hepatic stellate cells, presenting better activities than known anti-fibrotic drugs. This suggests their potential use in treating fibrotic diseases.
Pharmaceutical Intermediates
This compound serves as an intermediate in pharmaceutical synthesis . It’s used in the preparation of various drugs, showcasing its versatility and importance in drug development processes. Its role as an intermediate allows for the creation of a wide range of therapeutic agents.
Organic Synthesis
2-chloro-N-(5-chloropyridin-2-yl)acetamide: is employed in organic synthesis, particularly in Suzuki-Miyaura coupling processes . This coupling reaction is a powerful tool for forming carbon-carbon bonds, which is a fundamental step in constructing complex organic molecules.
Imaging Agent Precursor
The compound has been used in the preparation of positron emission tomography (PET) radioligands . PET is a powerful imaging technique that allows for the visualization of metabolic processes in the body. Radioligands derived from this compound can be used for imaging specific receptors, providing valuable information for both diagnosis and research.
Ligand for Transition Metals
As a ligand, 2-chloro-N-(5-chloropyridin-2-yl)acetamide can form chelates with transition metals . These chelates can be monodentate or bidentate, and their formation is crucial for the determination of trace amounts of transition metals. This property is particularly useful in analytical chemistry for the detection and quantification of metals.
Electrochemical Studies
The electrochemical behavior of the metal complexes formed with this compound is of significant interest . By studying their cyclic voltammetry, researchers can gain insights into the redox properties of these complexes, which is important for applications in batteries, sensors, and catalysis.
安全和危害
属性
IUPAC Name |
2-chloro-N-(5-chloropyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c8-3-7(12)11-6-2-1-5(9)4-10-6/h1-2,4H,3H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIPEIVJWOOWGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408852 | |
| Record name | 2-chloro-N-(5-chloropyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(5-chloropyridin-2-yl)acetamide | |
CAS RN |
90931-33-2 | |
| Record name | 2-chloro-N-(5-chloropyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-(5-chloropyridin-2-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

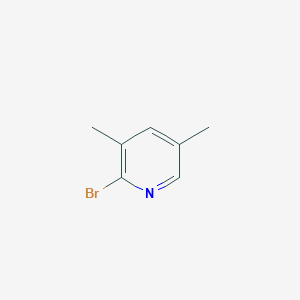
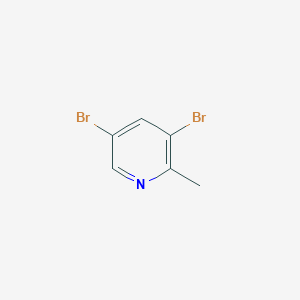
![Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate](/img/structure/B180955.png)
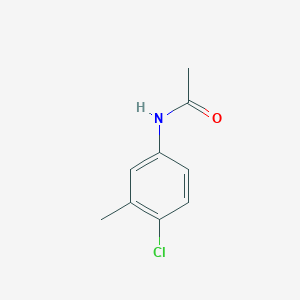
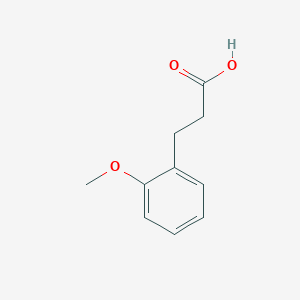
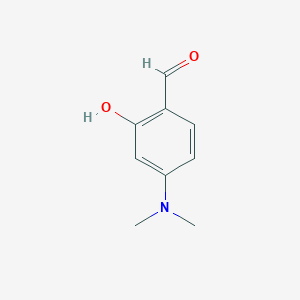
![[4-[(E)-inden-1-ylidenemethyl]phenyl]urea](/img/structure/B180963.png)
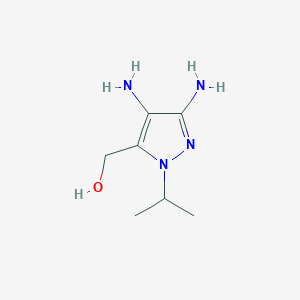
![2-[(E)-2-quinolin-4-ylethenyl]aniline](/img/structure/B180966.png)
